1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a heterocyclic compound featuring a phenylpiperazine moiety linked via a sulfanyl-ethanone bridge to a pyridazine ring substituted with a pyridin-3-yl group. The pyridazine and pyridine rings may enhance π-π stacking interactions with biological targets, while the sulfanyl linker provides conformational flexibility.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-21(26-13-11-25(12-14-26)18-6-2-1-3-7-18)16-28-20-9-8-19(23-24-20)17-5-4-10-22-15-17/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFRWOYXJFECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Phenylpiperazin-1-yl)Ethan-1-One
This intermediate is synthesized via N-acylation of 1-phenylpiperazine. A representative protocol from PubChem (CID 205876) involves:
Reaction Conditions :
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Reactants : 1-phenylpiperazine (1.0 eq), acetyl chloride (1.2 eq)
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Solvent : Dichloromethane (DCM), 0°C to room temperature
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Base : Triethylamine (1.5 eq)
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Time : 4 hours
Mechanism : Nucleophilic acyl substitution where the piperazine nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >98% purity.
Synthesis of the Pyridazin-3-yl Sulfanyl Moiety
Preparation of 3-Mercapto-6-(Pyridin-3-yl)Pyridazine
Patent US8664402B2 discloses a method adaptable for this subunit:
Step 1 : Sulfonation of 6-(pyridin-3-yl)pyridazin-3-ol using trifluoromethanesulfonic anhydride:
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Reactants : 6-(pyridin-3-yl)pyridazin-3-ol (1.0 eq), trifluoromethanesulfonic anhydride (1.2 eq)
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Solvent : Dichloromethane, 0°C
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Base : Pyridine (1.5 eq)
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Time : 1.5 hours
Step 2 : Thiolation via nucleophilic aromatic substitution:
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Reactant : Triflate intermediate (1.0 eq), sodium hydrosulfide (NaSH, 3.0 eq)
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Solvent : Dimethylformamide (DMF), 80°C
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Time : 6 hours
Coupling Strategies for Final Assembly
Thioether Formation via Nucleophilic Substitution
VulcanChem reports coupling 1-(4-phenylpiperazin-1-yl)ethan-1-one with 3-mercapto-6-(pyridin-3-yl)pyridazine under basic conditions:
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | Reflux (66°C) |
| Time | 12 hours |
| Molar Ratio | 1:1.1 (ketone:thiol) |
| Yield | 72% |
Mechanism : Deprotonation of the thiol generates a thiolate nucleophile, which attacks the electrophilic carbon adjacent to the ketone.
Alternative Coupling via Mitsunobu Reaction
For oxygen-sensitive substrates, the Mitsunobu reaction offers improved selectivity:
Conditions :
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Reactants : 1-(4-phenylpiperazin-1-yl)ethan-1-ol (1.0 eq), 3-mercapto-6-(pyridin-3-yl)pyridazine (1.2 eq)
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Reagents : Triphenylphosphine (1.5 eq), Diethyl azodicarboxylate (DEAD, 1.5 eq)
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Solvent : THF, 0°C → room temperature
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Time : 24 hours
Optimization and Scale-Up Considerations
Solvent Screening for Thioether Coupling
Data from multiple batches reveal solvent impacts on yield:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 72 | 95 |
| DMF | 36.7 | 65 | 91 |
| Acetonitrile | 37.5 | 58 | 89 |
| Toluene | 2.4 | 42 | 82 |
THF balances polarity and nucleophilicity, minimizing side reactions.
Temperature-Dependent Reaction Kinetics
A kinetic study of the thioether coupling (Pathway A) shows:
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Activation Energy (Eₐ) : 45.2 kJ/mol
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Optimal Temperature : 60–70°C (avoids decomposition above 80°C)
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Arrhenius Plot Correlation (R²) : 0.991
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
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δ 8.92 (d, J = 2.1 Hz, 1H, pyridine-H)
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δ 8.65 (dd, J = 4.8, 1.6 Hz, 1H, pyridazine-H)
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δ 4.21 (s, 2H, SCH₂CO)
¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Observed : m/z 391.1432 [M+H]⁺
Calculated for C₂₁H₂₁N₅OS : 391.1436
Error : 1.02 ppm
Challenges and Troubleshooting
Common Side Reactions
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Oxidation of Thioether : Mitigated by degassing solvents with argon.
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Piperazine Ring Opening : Occurs at pH > 10; controlled by maintaining reaction pH 7–9.
Purification Challenges
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Column Chromatography : Requires gradient elution (hexane → ethyl acetate → methanol) due to polarity differences.
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Recrystallization : Optimal in ethanol/water (4:1), yielding needle-shaped crystals.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation of the compound may result in the formation of corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The biological activity of this compound can be explored in various biological assays. It may exhibit potential as a ligand for receptors or enzymes, contributing to the development of new therapeutic agents.
Medicine: Due to its structural complexity, this compound may have applications in medicinal chemistry. It can be studied for its pharmacological properties, including its potential as an inhibitor or modulator of biological targets.
Industry: In the chemical industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with biological targets. The phenyl and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing the activity of enzymes or receptors. The sulfanyl group may also participate in hydrogen bonding or covalent interactions, further modulating the compound's biological activity.
Comparison with Similar Compounds
Core Modifications: Piperazine vs. Other Amine Moieties
- Molecular weight (357.47) and solubility may also differ due to the larger ring .
2-{[6-(3-Nitrophenyl)Pyridazin-3-yl]Sulfanyl}-1-(Pyrrolidin-1-yl)Ethan-1-One (BG15329) :
The pyrrolidine (five-membered ring) introduces greater ring strain and reduced basicity compared to piperazine. The electron-withdrawing nitro group on the phenyl ring may enhance metabolic stability but reduce membrane permeability (MW: 344.39) .
Pyridazine Ring Modifications
- 1-(4-Phenylpiperazin-1-yl)-2-{[6-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Ethan-1-One: Fusion of a triazolo ring to the pyridazine () introduces rigidity, which may improve target selectivity but reduce solubility. This modification contrasts with the non-fused pyridazine in the target compound, highlighting trade-offs between conformational flexibility and binding affinity .
Compound 48 (Adamantyl Derivative) :
Replacing phenylpiperazine with adamantane () significantly increases lipophilicity (logP) and may enhance blood-brain barrier penetration. The trifluoromethyl group on pyridine further boosts metabolic stability (MW: 368.12) .
Physicochemical Properties
A comparative analysis of molecular weights and substituent effects is summarized below:
Biological Activity
1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention for its potential pharmacological properties. This compound features a combination of piperazine, pyridine, and pyridazine moieties, making it a valuable candidate for medicinal chemistry research. The focus of this article is to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure includes multiple functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which are essential in the development of new therapeutic agents.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacteria and fungi.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against a range of bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Effects
In another investigation, the compound was tested on human cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 7 |
Comparison with Similar Compounds
The compound's unique structure allows it to interact with multiple biological targets compared to similar compounds. For example:
| Compound Name | Biological Activity |
|---|---|
| 1-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide | Inhibitory activity against C1s protease |
| Pyrazolo[1,5-a]pyridin-3-yl pyridazinones | Antiproliferative effects |
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one? A: The synthesis involves a multi-step process:
- Step 1: Coupling of 4-phenylpiperazine with a thiopyridazine intermediate via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF) .
- Step 2: Thioether formation between the pyridazine sulfhydryl group and a halogenated ethanone derivative, requiring catalysts like CuI for efficiency .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structural integrity of this compound? A: Key techniques include:
- NMR Spectroscopy: H and C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and pyridazine aromatic signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 434.12) .
- X-ray Crystallography: Resolves conformational flexibility of the piperazine-pyridazine linkage .
Evaluating Biological Activity
Q: How can researchers assess the compound’s potential pharmacological activity? A: Methodologies include:
- Receptor Binding Assays: Radioligand displacement studies (e.g., dopamine D2/D3 receptors due to the phenylpiperazine moiety) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2) to evaluate IC values .
- Enzyme Inhibition: Kinase profiling to identify off-target effects .
Addressing Data Contradictions
Q: How should researchers resolve conflicting bioactivity data across structurally similar analogs? A:
- Comparative SAR Analysis: Map substituent effects (e.g., pyridazine vs. triazole cores) using datasets from analogs like 1-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-one (antimicrobial) and 2-[6-(trifluoromethyl)pyridazin-3-yl]ethanone (anticancer) .
- Meta-Analysis: Cross-reference IC values across studies to identify outliers caused by assay variability (e.g., cell line-specific responses) .
Reaction Condition Optimization
Q: What parameters are critical for optimizing yield in thioether bond formation? A:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the sulfhydryl group .
- Catalyst Screening: CuI (5 mol%) improves coupling efficiency by 30% compared to Pd-based catalysts .
- Temperature Control: Maintain 60–80°C to avoid decomposition of the pyridazine intermediate .
Computational Modeling Applications
Q: How can molecular docking guide target identification for this compound? A:
- Target Prediction: Use AutoDock Vina to simulate binding to serotonin 5-HT receptors, leveraging the phenylpiperazine scaffold’s affinity .
- Conformational Analysis: MD simulations (AMBER) assess stability of the sulfanyl-ethanone linkage in aqueous environments .
Stability and Solubility Profiling
Q: What methods quantify physicochemical stability and solubility? A:
- HPLC Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) over 30 days .
- Solubility: Use shake-flask method in PBS (pH 7.4) and logP calculations (CLOGP software) .
- Thermal Analysis: DSC identifies melting points and polymorphic transitions .
Receptor Selectivity Studies
Q: How to differentiate binding affinities across neurotransmitter receptors? A:
- Panoramic Radioligand Screening: Compare displacement of H-spiperone (D2), H-8-OH-DPAT (5-HT), and H-clonidine (α2-adrenergic) .
- Functional Assays: cAMP accumulation assays (e.g., D2 receptor Gi-coupled activity) .
Scaling Synthesis for In Vivo Studies
Q: What strategies ensure reproducibility during scale-up? A:
- Flow Chemistry: Continuous-flow reactors reduce side reactions (e.g., oxidation) by precise control of residence time and temperature .
- Process Analytical Technology (PAT): In-line FTIR monitors intermediate formation .
Toxicological Profiling
Q: What preclinical assays evaluate toxicity? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
